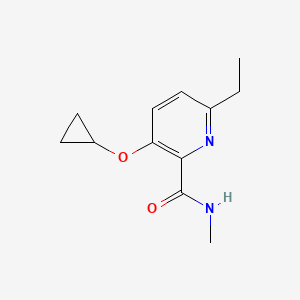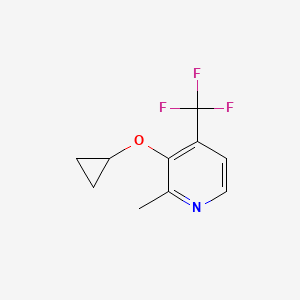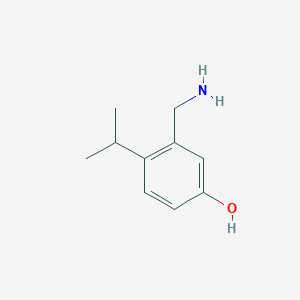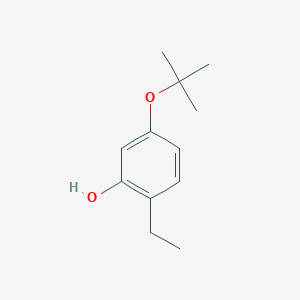
5-(Tert-butoxy)-2-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butoxy)-2-ethylphenol: is an organic compound characterized by the presence of a tert-butoxy group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-2-ethylphenol typically involves the alkylation of 2-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Organic solvents like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, leading to higher yields and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butoxy)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagent used
Aplicaciones Científicas De Investigación
5-(Tert-butoxy)-2-ethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in NMR studies of macromolecular complexes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butoxy)-2-ethylphenol involves its interaction with molecular targets through its phenolic and tert-butoxy groups. The phenolic group can participate in hydrogen bonding and electron donation, while the tert-butoxy group can provide steric hindrance and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tert-butoxy)pyridine
- tert-Butyl carbamate
- Di-tert-butyl dicarbonate
Comparison
5-(Tert-butoxy)-2-ethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties compared to other tert-butoxy-substituted compounds. For example, 2-(Tert-butoxy)pyridine has a pyridine ring instead of a phenol ring, leading to different reactivity and applications .
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-ethyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-6-7-10(8-11(9)13)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
Clave InChI |
RUQAJTZIKAGETK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




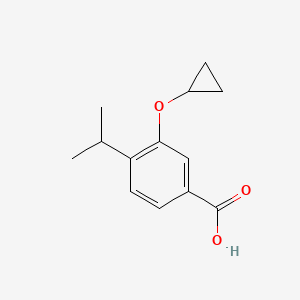
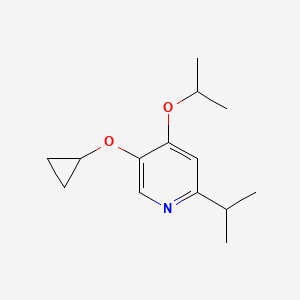
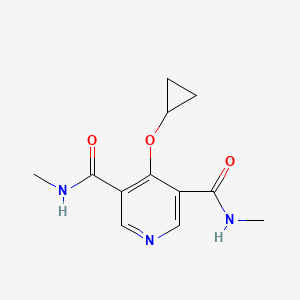
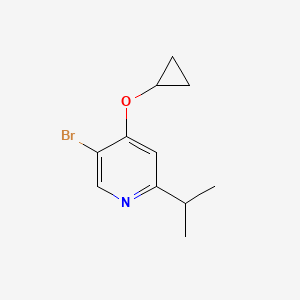
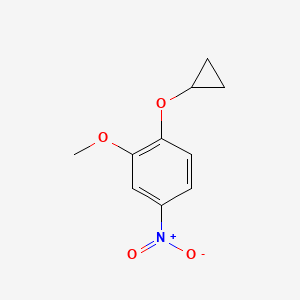
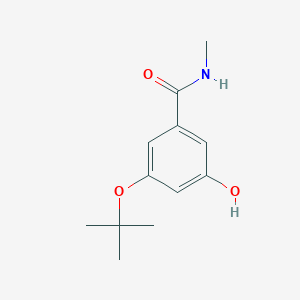

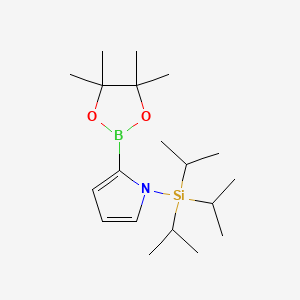
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
